molecular formula C20H23N3O B6639381 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol

1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol

Cat. No.: B6639381
M. Wt: 321.4 g/mol
InChI Key: WOSVQLNBNUTKFJ-UHFFFAOYSA-N
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Description

1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol is a complex organic compound that features a pyrazole ring substituted with benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of benzyl and phenyl groups. The final step involves the attachment of the propan-2-ol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol can undergo various chemical reactions including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.

    1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]butan-2-ol: Similar structure but with a butan-2-ol moiety instead of propan-2-ol.

Uniqueness

1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(1-benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-16(24)12-21-13-19-15-23(14-17-8-4-2-5-9-17)22-20(19)18-10-6-3-7-11-18/h2-11,15-16,21,24H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSVQLNBNUTKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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